molecular formula C10H13N5O5 B1611291 5'-Azido-5'-deoxy-2'-o-methyluridine CAS No. 194034-68-9

5'-Azido-5'-deoxy-2'-o-methyluridine

Cat. No.: B1611291
CAS No.: 194034-68-9
M. Wt: 283.24 g/mol
InChI Key: QQTLIVFPXXFWEK-ZOQUXTDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Azido-5’-deoxy-2’-o-methyluridine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is particularly notable for its use in click chemistry, a class of biocompatible chemical reactions that are used to quickly and reliably join molecular components .

Preparation Methods

One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which involves the reaction of an azide with an alkyne to form a triazole ring . The reaction conditions usually require a copper catalyst and can be performed under mild conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5’-Azido-5’-deoxy-2’-o-methyluridine undergoes several types of chemical reactions:

Scientific Research Applications

5’-Azido-5’-deoxy-2’-o-methyluridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Azido-5’-deoxy-2’-o-methyluridine involves its incorporation into nucleic acids, where it can inhibit DNA synthesis and induce apoptosis. The azide group allows it to participate in click chemistry reactions, facilitating the attachment of various molecular probes and drugs. This makes it a valuable tool for studying cellular processes and developing targeted therapies .

Comparison with Similar Compounds

5’-Azido-5’-deoxy-2’-o-methyluridine is unique due to its azide group, which enables click chemistry reactions. Similar compounds include:

These compounds share the ability to undergo click chemistry reactions and have broad antitumor activity, but they differ in their specific molecular structures and reactivity profiles.

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c1-19-8-7(17)5(4-12-14-11)20-9(8)15-3-2-6(16)13-10(15)18/h2-3,5,7-9,17H,4H2,1H3,(H,13,16,18)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTLIVFPXXFWEK-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579023
Record name 5'-Azido-5'-deoxy-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194034-68-9
Record name 5'-Azido-5'-deoxy-2'-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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